

Technical Note: Spectroscopic Data for 4-(2-Methyl-2-propenyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Methyl-2-propenyl)benzoic acid

Cat. No.: B064595

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A comprehensive search for experimental spectroscopic data for **4-(2-Methyl-2-propenyl)benzoic acid** (CAS No. 168194-08-9) has been conducted. The search included scientific literature databases, chemical compound repositories, and spectroscopic data collections. Unfortunately, no specific, publicly available experimental spectroscopic data (^1H NMR, ^{13}C NMR, FT-IR, Mass Spectrometry, or UV-Vis) for this compound could be located.

Consequently, the core requirements of this technical guide—namely, the presentation of quantitative spectroscopic data in structured tables and the provision of detailed experimental protocols for its acquisition—cannot be fulfilled at this time. The creation of visualizations based on experimental workflows is also not possible due to the absence of published experimental procedures for this specific molecule.

For researchers and drug development professionals interested in this compound, the following sections provide a theoretical overview of the expected spectroscopic characteristics based on the analysis of structurally similar compounds. This information is intended to serve as a preliminary guide for the characterization of **4-(2-Methyl-2-propenyl)benzoic acid** should it be synthesized or become available for analysis.

Predicted Spectroscopic Characteristics

The structure of **4-(2-Methyl-2-propenyl)benzoic acid** combines the features of a para-substituted benzoic acid and an isobutenyl group. The expected spectroscopic data would reflect the contributions of both moieties.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons, the allylic protons, and the carboxylic acid proton.
 - Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
 - Vinyl Protons: Two singlets (or narrow multiplets) in the vinyl region (typically δ 4.5-5.5 ppm) corresponding to the two protons on the terminal double bond of the isobutenyl group.
 - Allylic Protons: A singlet in the allylic region (typically δ 3.0-3.5 ppm) for the two protons of the methylene group attached to the benzene ring.
 - Methyl Protons: A singlet around δ 1.5-2.0 ppm for the three protons of the methyl group on the double bond.
 - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D_2O .
- ^{13}C NMR: The carbon-13 NMR spectrum would show signals for the carboxyl carbon, the aromatic carbons, and the carbons of the isobutenyl group.
 - Carboxyl Carbon: A signal in the downfield region (typically δ 165-180 ppm).
 - Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm). The quaternary carbons would likely have different intensities compared to the protonated carbons.
 - Olefinic Carbons: Two signals in the olefinic region (typically δ 110-150 ppm) for the two sp^2 hybridized carbons of the double bond.
 - Allylic Carbon: A signal for the methylene carbon attached to the aromatic ring.
 - Methyl Carbon: A signal in the aliphatic region for the methyl carbon.

2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm^{-1} .
- C=C Stretch (Alkene and Aromatic): Absorptions in the 1600-1680 cm^{-1} and 1450-1600 cm^{-1} regions.
- C-H Stretch (Aromatic and Alkene): Absorptions above 3000 cm^{-1} .
- C-H Stretch (Alkyl): Absorptions below 3000 cm^{-1} .
- C-O Stretch (Carboxylic Acid): An absorption band in the 1210-1320 cm^{-1} region.

3. Mass Spectrometry (MS)

In a mass spectrum (e.g., using electron ionization), the molecular ion peak $[M]^+$ would be expected at an m/z corresponding to the molecular weight of the compound ($\text{C}_{11}\text{H}_{12}\text{O}_2 = 176.21 \text{ g/mol}$). Common fragmentation patterns would likely involve the loss of the carboxyl group ($-\text{COOH}$), the cleavage of the allylic bond, and rearrangements of the propenyl side chain.

Experimental Workflow for Spectroscopic Analysis

While no specific protocol for **4-(2-Methyl-2-propenyl)benzoic acid** is available, a general workflow for acquiring the spectroscopic data for a novel benzoic acid derivative would be as follows. This workflow is presented as a conceptual guide.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

While a detailed technical guide with specific quantitative data for **4-(2-Methyl-2-propenyl)benzoic acid** cannot be provided due to the lack of available experimental data, the theoretical spectroscopic characteristics outlined above can serve as a useful reference for

researchers working with this or structurally related compounds. Further research involving the synthesis and characterization of this molecule is required to generate the experimental data necessary for a comprehensive spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com